molecular formula C7H3ClIN3O2 B1371880 6-Chloro-3-iodo-4-nitro-1H-indazole CAS No. 885519-97-1

6-Chloro-3-iodo-4-nitro-1H-indazole

Cat. No.: B1371880
CAS No.: 885519-97-1
M. Wt: 323.47 g/mol
InChI Key: FADCULZWTHEJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-4-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H3ClIN3O2 It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to an indazole core

Scientific Research Applications

6-Chloro-3-iodo-4-nitro-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.

Safety and Hazards

The safety information for 6-Chloro-3-iodo-4-nitro-1H-indazole indicates that it is a dangerous compound . The hazard statements include H301, H311, and H331, which suggest that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The future directions for research on 6-Chloro-3-iodo-4-nitro-1H-indazole and other indazole derivatives are likely to continue focusing on their synthesis and potential applications in medicinal chemistry . Given their wide range of pharmacological activities, these compounds may serve as important building blocks for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-chloro-1H-indazole, followed by iodination. The nitration step can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step often employs iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve recrystallization or chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-4-nitro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic medium.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid (CH3COOH).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Reduction: Formation of 6-chloro-3-iodo-4-amino-1H-indazole.

    Oxidation: Formation of oxidized indazole derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-4-nitro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with target proteins, influencing their activity. The indazole core can interact with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-bromo-4-nitro-1H-indazole
  • 6-Chloro-3-fluoro-4-nitro-1H-indazole
  • 6-Chloro-3-iodo-4-amino-1H-indazole

Uniqueness

6-Chloro-3-iodo-4-nitro-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and binding properties. The combination of these halogens with the nitro group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research and industrial applications.

Properties

IUPAC Name

6-chloro-3-iodo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADCULZWTHEJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646324
Record name 6-Chloro-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-97-1
Record name 6-Chloro-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-iodo-4-nitro-1H-indazole
Reactant of Route 2
6-Chloro-3-iodo-4-nitro-1H-indazole
Reactant of Route 3
6-Chloro-3-iodo-4-nitro-1H-indazole
Reactant of Route 4
6-Chloro-3-iodo-4-nitro-1H-indazole
Reactant of Route 5
6-Chloro-3-iodo-4-nitro-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-iodo-4-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.